molecular formula C7H9BrCl2N2 B6205137 1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride CAS No. 2703781-20-6

1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride

Cat. No.: B6205137
CAS No.: 2703781-20-6
M. Wt: 271.97 g/mol
InChI Key: OGKXBELRFVDOQV-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative with a methanamine group at position 2 and three substituents: bromo (position 5), chloro (position 6), and methyl (position 4). Its molecular formula is C₈H₉BrCl₂N₂, and it exists as a hydrochloride salt, enhancing solubility in polar solvents.

Properties

CAS No.

2703781-20-6

Molecular Formula

C7H9BrCl2N2

Molecular Weight

271.97 g/mol

IUPAC Name

(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H8BrClN2.ClH/c1-4-2-5(3-10)11-7(9)6(4)8;/h2H,3,10H2,1H3;1H

InChI Key

OGKXBELRFVDOQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1Br)Cl)CN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Bromination at Position 5

Electrophilic bromination is typically achieved using NN-bromosuccinimide (NBS) or molecular bromine. For example, in the synthesis of analogous compounds, NBS in dichloromethane (DCM) and acetonitrile (MeCN) at 0°C to room temperature selectively brominates the pyridine ring at the meta position relative to electron-withdrawing groups.

Procedure :

  • Dissolve 4-methylpyridine-2-carbonitrile (1.0 eq) in anhydrous DCM.

  • Add NBS (1.1 eq) in DCM/MeCN (2:1) dropwise at 0°C under inert atmosphere.

  • Stir at room temperature for 3–6 hours.

  • Quench with water, extract with DCM, and purify via flash chromatography.

Yield : 82% (based on analogous reactions).

Chlorination at Position 6

Chlorination can be accomplished using NN-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2). In a reported protocol, chlorination of 5-bromo-4-methylpyridine-2-carbonitrile with NCS in DCM at 40°C afforded the 6-chloro derivative.

Key Data :

ParameterValue
Temperature40°C
Reaction Time4 hours
Yield78%

Introduction of the Methyl Group

The methyl group at position 4 is often introduced early in the synthesis to leverage its directing effects. Two primary methods are employed:

Direct Alkylation

Alkylation of pyridine derivatives using methyl iodide (CH3I\text{CH}_3\text{I}) or dimethyl sulfate ((CH3)2SO4(\text{CH}_3)_2\text{SO}_4) in the presence of a base (e.g., NaH\text{NaH}):

Pyridine+CH3INaH, DMF4-Methylpyridine\text{Pyridine} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{4-Methylpyridine}

Limitation : Low regioselectivity in polysubstituted pyridines.

Suzuki-Miyaura Coupling

For late-stage methylation, palladium-catalyzed cross-coupling with methylboronic acid is effective. For instance, 5-bromo-6-chloropyridine-2-carbonitrile underwent Suzuki coupling with methylboronic acid using Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 and Cs2CO3\text{Cs}_2\text{CO}_3 in 1,4-dioxane at 100°C.

Optimized Conditions :

CatalystPd(dppf)Cl2\text{Pd(dppf)Cl}_2 (0.1 eq)
BaseCs2CO3\text{Cs}_2\text{CO}_3 (5.0 eq)
Solvent1,4-Dioxane
Temperature100°C
Yield18–22%

Synthesis of the Methanamine Moiety

Nitrile Reduction

The nitrile group at position 2 is reduced to the primary amine using a nickel-catalyzed borohydride reduction:

Procedure :

  • Suspend 5-bromo-6-chloro-4-methylpyridine-2-carbonitrile (1.0 eq) in methanol.

  • Add NiCl26H2O\text{NiCl}_2\cdot6\text{H}_2\text{O} (0.4 eq) and NaBH4\text{NaBH}_4 (5.0 eq).

  • Stir at room temperature for 3 hours.

  • Acidify with 2 M HCl, extract with DCM, and concentrate.

Yield : 82%.

Gabriel Synthesis

Alternative route via phthalimide substitution:

  • React 2-(bromomethyl)-5-bromo-6-chloro-4-methylpyridine with potassium phthalimide.

  • Hydrolyze with hydrazine to release the free amine.

Advantage : Avoids harsh reducing conditions.

Challenges and Optimization

Regioselectivity in Halogenation

The order of bromination and chlorination significantly impacts yield. Bromination prior to chlorination minimizes steric clashes, as demonstrated in analogous syntheses.

Purification Techniques

  • Flash Chromatography : Silica gel with EtOAc/petroleum ether\text{EtOAc}/\text{petroleum ether} (4:1).

  • Trituration : MeCN/MTBE mixtures remove polar impurities .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential anticancer properties . Recent studies have shown that it exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Effect
MCF715.8Cytotoxic
A54912.3Cytotoxic
HCT11610.5Cytotoxic

These findings suggest that this compound could serve as a lead in the development of new anticancer drugs, particularly due to its selective toxicity towards cancer cells while sparing normal cells .

The compound's mechanism of action involves interaction with specific molecular targets, acting as a ligand that binds to receptors or enzymes. This binding modulates their activity, leading to alterations in cellular processes and biochemical pathways. Its unique substitution pattern on the pyridine ring enhances its biological activity, making it valuable for further drug development .

Chemical Synthesis

This compound can undergo various synthetic transformations , including:

  • Nucleophilic Aromatic Substitution : The bromine and chlorine atoms can be replaced with other functional groups.
  • Cross-Coupling Reactions : It can form biaryl compounds through coupling with appropriate partners.
  • Reduction and Oxidation Reactions : The halogens or methyl group can be reduced or oxidized to generate different derivatives.

These reactions expand the compound's utility in synthesizing other biologically active molecules .

Case Studies

Several studies have highlighted the effectiveness of this compound in different research contexts:

  • Antitumor Activity : In vitro studies demonstrated that the compound significantly inhibited the growth of breast, lung, and colon cancer cells. Further exploration into its structure-activity relationship (SAR) has been conducted to optimize its anticancer efficacy .
  • Biochemical Pathway Modulation : Research has indicated that this compound influences key signaling pathways involved in cancer progression, such as mTORC and Pim kinase pathways, which are crucial for cell growth and survival .

Mechanism of Action

The mechanism of action of 1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents (Positions) Key Features
Target Compound C₈H₉BrCl₂N₂ 292.98 g/mol Br (5), Cl (6), CH₃ (4) High steric bulk; electron-withdrawing groups
(5-Bromopyridin-2-yl)methanamine (173999-23-0) C₆H₇BrN₂ 187.04 g/mol Br (5) Simpler structure; lower lipophilicity
(R)-1-(5-Bromo-Pyridin-2-yl)Ethanamine HCl (953780-70-6) C₇H₁₀BrClN₂ 237.53 g/mol Br (5), ethylamine (2) Chiral center; increased chain length
(5-Bromo-2-Nitrophenyl)methanamine HCl (2703756-67-4) C₇H₈BrClN₂O₂ 275.51 g/mol Br (5), NO₂ (2) (benzene ring) Aromatic nitro group; non-pyridine backbone
[5-(1H-1,2,4-Triazol-1-yl)Pyridin-2-yl]Methanamine HCl (1803581-13-6) C₈H₁₀ClN₅ 219.65 g/mol Triazole (5) Heterocyclic substituent; enhanced H-bonding

Key Observations:

  • Steric Considerations : The methyl group at position 4 introduces steric hindrance, which may impact binding interactions in biological systems compared to compounds with smaller substituents.
  • Chirality : Ethylamine derivatives like the (R)-configured analog (CAS 953780-70-6) highlight the role of stereochemistry in pharmacological activity, a factor absent in the target compound .

Biological Activity

1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride is a synthetic organic compound with notable biological activity, particularly in medicinal chemistry. Its unique structure, characterized by the presence of halogenated pyridine moieties, enhances its reactivity and potential interactions with various biological targets.

  • Molecular Formula : C₇H₉BrClN·HCl
  • Molecular Weight : 272 g/mol
  • Appearance : White to off-white crystalline powder
  • Melting Point : 206–208 °C
  • Solubility : Soluble in water and ethanol, slightly soluble in dichloromethane

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent research has shown that compounds with similar structures to this compound exhibit significant antibacterial and antifungal properties. For instance, compounds derived from pyridine rings with halogen substitutions have demonstrated enhanced activity against Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismMIC (mg/mL)
Compound AE. coli0.0195
Compound BBacillus mycoides0.0048
Compound CC. albicans0.039

The presence of bromine and chlorine atoms in the compound's structure appears to contribute positively to its antimicrobial efficacy by influencing the electron density around the pyridine ring, thereby enhancing its interaction with microbial targets .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines, indicating that this compound may inhibit cell proliferation and induce apoptosis.

Cell LineIC₅₀ (µM)Mechanism of Action
MCF73.79Cell cycle arrest
A54926Apoptosis induction
HepG217.82Inhibition of growth

The compound's mechanism of action may involve the inhibition of specific signaling pathways critical for cancer cell survival and proliferation, such as the PD-1/PD-L1 interaction pathway .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of halogenated pyridine derivatives, including this compound:

  • Study on Anticancer Efficacy : A study conducted on various pyridine derivatives showed that those with halogen substitutions exhibited enhanced cytotoxicity against MCF7 and A549 cell lines, correlating with their structural features .
  • Antimicrobial Screening : Another study examined a series of pyridine-based compounds for antimicrobial activity, revealing that those with bromine and chlorine substitutions displayed significant inhibitory effects against a range of bacterial strains .
  • Mechanistic Insights : Research indicated that the compound may exert its effects through modulation of apoptotic pathways and cell cycle regulation, making it a candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves halogenation and amination steps. For example, bromo- and chloro-substituted pyridine precursors can undergo nucleophilic substitution with ammonia or protected amine sources under inert atmospheres (e.g., argon) at elevated temperatures (~140°C). Reaction optimization may include solvent selection (e.g., dichloromethane), catalyst use (e.g., palladium complexes for coupling reactions), and purification via silica gel chromatography . Yield improvements often depend on controlling stoichiometry, reaction time, and protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for amine protection) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify the methyl group (δ ~2.5 ppm for CH3_3), pyridine ring protons (δ ~7–8 ppm), and amine protons (broad signals at δ ~1.5–3.0 ppm). Halogen substituents (Br, Cl) deshield adjacent carbons, aiding structural confirmation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and isotopic patterns from bromine/chlorine.
  • X-ray Crystallography : Resolves spatial arrangements of substituents, particularly in diastereomeric salts .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

  • Methodology : Common impurities include unreacted halopyridine precursors or dehalogenated byproducts. Mitigation strategies:

  • Chromatographic Purification : Use gradient elution (e.g., ethyl acetate/hexane) to separate polar impurities .
  • Reaction Monitoring : TLC or HPLC to track intermediate formation.
  • Protective Atmospheres : Avoid moisture/oxygen to prevent side reactions (e.g., hydrolysis of amines) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters for scaling up synthesis?

  • Methodology : Apply factorial designs to test variables like temperature, catalyst loading, and solvent ratios. For example, a central composite design (CCD) can model nonlinear relationships between reaction time (140–160°C) and yield. Statistical tools (e.g., ANOVA) identify significant factors, reducing trial-and-error approaches . ICReDD’s computational-experimental feedback loop (combining quantum chemical calculations with experimental validation) further narrows optimal conditions .

Q. What mechanistic insights explain low yields in amination steps, and how can they be addressed?

  • Methodology : Low yields may arise from steric hindrance due to the 4-methyl group or competing elimination pathways. Solutions:

  • Microwave-Assisted Synthesis : Enhances reaction efficiency by reducing decomposition (e.g., Biotage Initiator+ systems) .
  • Alternative Amine Sources : Use ammonia in pressurized reactors or amine-borane complexes to improve nucleophilicity .

Q. How can computational methods predict the reactivity of halogenated pyridine derivatives in cross-coupling reactions?

  • Methodology : Density functional theory (DFT) calculates activation energies for bond cleavage (e.g., C–Br vs. C–Cl). Reaction path search algorithms (e.g., GRRM) identify transition states, guiding catalyst selection (e.g., Pd(PPh3_3)2_2Cl2_2 for Suzuki couplings) . Machine learning models trained on halogenated pyridine datasets can predict regioselectivity .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies, controlling for variables like assay type (e.g., enzyme inhibition vs. cell viability).
  • Structural-Activity Relationships (SAR) : Map substituent effects (e.g., bromine’s electron-withdrawing impact on receptor binding) using molecular docking .
  • Reproducibility Protocols : Standardize assay conditions (e.g., pH, temperature) to minimize variability .

Q. What stability challenges arise under different storage conditions, and how can they be managed?

  • Methodology :

  • Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light to identify degradation pathways (e.g., hydrolysis of the amine hydrochloride).
  • Stabilizers : Use antioxidants (e.g., BHT) or inert atmospheres (N2_2) for long-term storage .
  • Analytical Monitoring : Periodic HPLC-MS checks detect degradation products like dehalogenated analogs .

Tables for Key Data

Property Method/Technique Typical Observations Reference
Melting PointDifferential Scanning Calorimetry180–185°C (decomposition)
SolubilityShake-Flask Method>50 mg/mL in DMSO, <1 mg/mL in H2_2O
Reaction Yield OptimizationDoE (Central Composite Design)89.4% yield at 140°C, 2 min, argon atmosphere

Notes

  • Computational tools (e.g., ICReDD’s protocols) are critical for modern reaction design .
  • Contradictions in data require rigorous statistical validation and mechanistic studies .

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